molecular formula C10H17NO3 B1216181 Ethyl 3-oxo-3-(piperidin-2-yl)propanoate CAS No. 77306-10-6

Ethyl 3-oxo-3-(piperidin-2-yl)propanoate

Cat. No.: B1216181
CAS No.: 77306-10-6
M. Wt: 199.25 g/mol
InChI Key: SFWRZXVUPVPBRO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Ethyl 3-oxo-3-(piperidin-2-yl)propanoate possesses the molecular formula C₁₀H₁₇NO₃ with a molecular weight of 199.25 grams per mole. The compound exists under multiple Chemical Abstracts Service registry numbers, reflecting different synthetic routes and stereochemical considerations, with primary identifications including 929976-25-0 and 77306-10-6. The International Union of Pure and Applied Chemistry systematic name designates this molecule as ethyl 3-oxo-3-piperidin-2-ylpropanoate.

The structural architecture of this compound features a six-membered piperidine ring containing one nitrogen atom and five carbon atoms in sp³-hybridized states. The piperidine moiety connects to a three-carbon propanoate chain through a ketone functional group at the 3-position, while the terminal carboxyl group exists as an ethyl ester. This arrangement creates a β-keto ester system that imparts distinctive reactivity patterns to the molecule. The compound exhibits characteristic infrared absorption bands typical of β-keto esters, with notable features around wavelengths consistent with carbonyl stretching vibrations.

Synonymous designations for this compound include ethyl pipecolylacetate, 3-oxo-3-piperidin-2-ylpropanoic acid ethyl ester, and ethyl-2-piperidinoyl-acetate. The molecule demonstrates basic properties due to the nitrogen atom within the piperidine ring, enabling formation of various salt derivatives through acid-base reactions. The structural stability of the piperidine ring combined with the reactive β-keto ester functionality provides a unique platform for diverse chemical transformations.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Primary CAS Numbers 929976-25-0, 77306-10-6
MDL Number MFCD01624174
Purity (Commercial) 95-98%

Properties

CAS No.

77306-10-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-oxo-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h8,11H,2-7H2,1H3

InChI Key

SFWRZXVUPVPBRO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1CCCCN1

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCN1

Synonyms

ethyl pipecolylacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Oxo Position

Piperidine vs. Aromatic Rings
  • Ethyl 3-oxo-3-(4-pyridinyl)propanoate (C₁₀H₁₁NO₃, MW: 193.20 g/mol) : Replaces the piperidine with a planar 4-pyridinyl group. Reduced basicity due to aromatic nitrogen vs. aliphatic piperidine.
  • Ethyl 3-oxo-3-(2-thienyl)propanoate (C₉H₁₀O₃S, MW: 198.24 g/mol) : Features a sulfur-containing thienyl group. Demonstrated high stereoselectivity in enzymatic reductions (e.g., ChKRED12), yielding (R)-3-hydroxy derivatives .
Aliphatic vs. Cyclic Substituents
  • Ethyl 3-cyclopropyl-3-oxopropanoate derivatives (e.g., 4bg, 4bn) : Cyclopropyl groups introduce strain and rigidity. Synthesized via alkylation of benzyl bromides, yielding intermediates for triazolopyrimidinones with non-retinoid antagonistic activity.
  • Ethyl 3-oxo-3-(oxolan-2-yl)propanoate (C₉H₁₄O₄, MW: 186.21 g/mol) : Substituted with a tetrahydrofuran (oxolane) ring. Polar oxygen atom enhances solubility compared to piperidine analogs.

Functional Group Modifications

Ester vs. Acid Derivatives
  • 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid (C₁₅H₁₆F₃NO₃) : Carboxylic acid derivative with a trifluoromethylphenyl-piperidine substituent. Lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability.
Halogenated Derivatives
  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (C₁₁H₁₁FO₃) : Fluorine atom adjacent to the ketone increases electron-withdrawing effects, stabilizing the enolate intermediate.
  • Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (C₁₀H₁₀ClNO₃, MW: 227.65 g/mol) : Chlorine atom enhances metabolic stability and bioactivity in aminopyridine-based anticancer agents .
Anticancer Activity
  • Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) : Exhibit apoptosis-inducing effects in cancer cells via AIMP2-DX2 inhibition. Piperidine analogs may offer improved binding to hydrophobic enzyme pockets.
Enzymatic Reactivity
  • Ethyl 3-oxo-3-(2-thienyl)propanoate : ChKRED12 enzyme reduces the ketone to (R)-3-hydroxypropanoate with >99% enantiomeric excess. Piperidine analogs are untested in this system but may show distinct kinetics due to steric bulk.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-oxo-3-(piperidin-2-yl)propanoate Piperidin-2-yl C₁₀H₁₇NO₃ 215.25 Basic nitrogen, flexible ring
Ethyl 3-oxo-3-(4-pyridinyl)propanoate 4-Pyridinyl C₁₀H₁₁NO₃ 193.20 Aromatic, planar structure
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl C₈H₁₂O₃ 156.18 High ring strain
Ethyl 3-oxo-3-(2-thienyl)propanoate 2-Thienyl C₉H₁₀O₃S 198.24 Sulfur heteroatom, enzymatic substrate

Preparation Methods

Claisen Condensation with Pyridine Derivatives

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, a closely related compound, is synthesized via Claisen condensation between ethyl picolinate and ethyl acetate in the presence of sodium ethoxide. For example, refluxing ethyl isonicotinate with sodium ethoxide and ethyl acetate yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate in equilibrium with its enol form. Adapting this to piperidine would require ethyl piperidine-2-carboxylate as the starting material, though no direct examples are documented.

Table 1: Claisen Condensation Parameters for Pyridine Analogs

Starting MaterialBase/SolventTemperatureYieldSource
Ethyl picolinateNaOEt/EtOHReflux70%
Ethyl isonicotinateNaOEt/EtOHReflux65%

Nucleophilic Acyl Substitution with Aminopyrrolidinones

A high-yield (95–98%) method for ethyl 3-oxo-3-(pyridin-2-yl)propanoate involves reacting ethyl picolinoylacetate with 1-aminopyrrolidin-2-one hydrochloride in pyridine at room temperature. This two-step process includes:

  • Formation of the β-keto ester : Ethyl picolinoylacetate is synthesized from picolinic acid and ethyl acetoacetate.

  • Imine formation : The β-keto ester reacts with the amine under mild conditions, followed by purification via silica gel chromatography.

Table 2: Nucleophilic Acyl Substitution Conditions

SubstrateCatalyst/SolventTime (h)YieldPuritySource
Ethyl picolinoylacetatePyridine16–2098%99%

Acid-Catalyzed Cyclocondensation

A lower-yield (40%) route involves heating ethyl 3-oxo-3-(pyridin-2-yl)propanoate with 3-phenyl-1H-1,2,4-triazol-5-amine in acetic acid at 115°C for 12 hours. While this method is less efficient, it highlights the role of Brønsted acids in facilitating β-keto ester reactivity.

Prospective Routes for Piperidine-2-Yl Derivatives

Adaptation of Claisen Condensation

Replacing pyridine-2-carboxylate with piperidine-2-carboxylate in a Claisen condensation could yield the target compound. Key considerations include:

  • Base selection : Sodium ethoxide may deprotonate the piperidine nitrogen, necessitating milder bases like potassium carbonate.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) might enhance solubility of piperidine derivatives.

Reductive Amination Pathways

Ethyl 3-(2-oxopiperidin-1-yl)propanoate, a structurally related compound, is synthesized via reductive amination using Pd/C catalysis. Applying this to piperidine-2-carbaldehyde and ethyl acetoacetate could yield the desired β-keto ester.

Table 3: Reductive Amination Parameters for Piperidine Derivatives

SubstrateCatalystSolventPressureYieldSource
Ethyl 3-oxopiperidinylpropanoatePd/CEtOHH₂ (1 atm)92%

Challenges and Optimization Opportunities

Steric Hindrance

The piperidine ring’s chair conformation may hinder nucleophilic attack at the β-keto position. Strategies to mitigate this include:

  • Ultrasound-assisted synthesis : Enhancing molecular collisions in viscous media.

  • Microwave irradiation : Reducing reaction times and improving yields.

Purification Complexities

β-Keto esters often require chromatographic purification. For piperidine analogs, alternative methods like crystallization using hexane/ethyl acetate mixtures (5:1 v/v) could be explored .

Q & A

Q. Table 1. Key Enzymes for Stereoselective Reduction

EnzymeSourceee (%)CofactorReference
ChKRED12Engineered ketoreductase99.5NADPH
ExiguobacteriumShort-chain dehydrogenase98.7NADH

Q. Table 2. Comparative Reactivity of Derivatives

DerivativeBiological ActivityUnique FeatureReference
Ethyl 3-hydroxy-3-(2-thienyl)propanoateAntidepressant precursorThiophene enhances selectivity
Ethyl 2-amino-3-(pyridin-3-yl)propanoateEnzyme inhibitorPyridine improves solubility

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